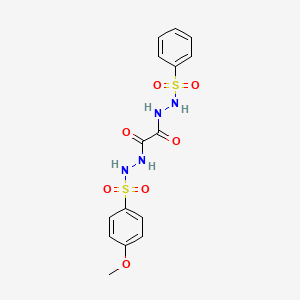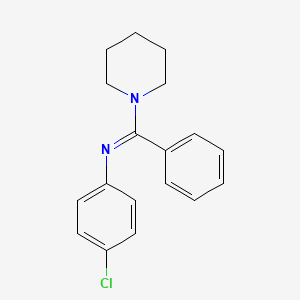![molecular formula C17H19O4P B14655485 Dimethyl [3-([1,1'-biphenyl]-4-yl)-2-oxopropyl]phosphonate CAS No. 52344-47-5](/img/structure/B14655485.png)
Dimethyl [3-([1,1'-biphenyl]-4-yl)-2-oxopropyl]phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl [3-([1,1’-biphenyl]-4-yl)-2-oxopropyl]phosphonate is an organic compound that belongs to the class of phosphonates This compound features a biphenyl group, which is a pair of benzene rings connected by a single bond, and a phosphonate group, which is a phosphorus atom bonded to three oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [3-([1,1’-biphenyl]-4-yl)-2-oxopropyl]phosphonate typically involves the reaction of a biphenyl derivative with a phosphonate reagent under controlled conditions. One common method is the Friedel-Crafts acylation, where the biphenyl compound undergoes acylation in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting acylated product is then reacted with a phosphonate ester to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of Dimethyl [3-([1,1’-biphenyl]-4-yl)-2-oxopropyl]phosphonate may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of temperature, pressure, and reaction time are crucial for efficient production.
化学反応の分析
Types of Reactions
Dimethyl [3-([1,1’-biphenyl]-4-yl)-2-oxopropyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acid derivatives, while reduction can produce phosphine oxides. Substitution reactions can introduce various functional groups onto the biphenyl ring.
科学的研究の応用
Dimethyl [3-([1,1’-biphenyl]-4-yl)-2-oxopropyl]phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonate compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphonate metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
作用機序
The mechanism of action of Dimethyl [3-([1,1’-biphenyl]-4-yl)-2-oxopropyl]phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit or modulate the activity of enzymes that utilize phosphate substrates. This interaction can affect various cellular pathways and processes, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
3,3’-Dimethylbiphenyl: A biphenyl derivative with two methyl groups.
3,4-Dimethylbiphenyl: Another biphenyl derivative with methyl groups at different positions.
3,5-Dimethylbiphenyl: A biphenyl derivative with methyl groups at the 3 and 5 positions.
Uniqueness
Dimethyl [3-([1,1’-biphenyl]-4-yl)-2-oxopropyl]phosphonate is unique due to the presence of both the biphenyl and phosphonate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity set it apart from other similar compounds.
特性
CAS番号 |
52344-47-5 |
|---|---|
分子式 |
C17H19O4P |
分子量 |
318.30 g/mol |
IUPAC名 |
1-dimethoxyphosphoryl-3-(4-phenylphenyl)propan-2-one |
InChI |
InChI=1S/C17H19O4P/c1-20-22(19,21-2)13-17(18)12-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3 |
InChIキー |
FLNXMSVUHPKVIT-UHFFFAOYSA-N |
正規SMILES |
COP(=O)(CC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


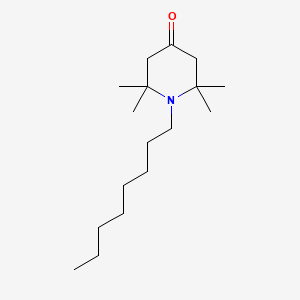
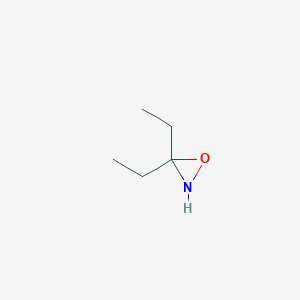
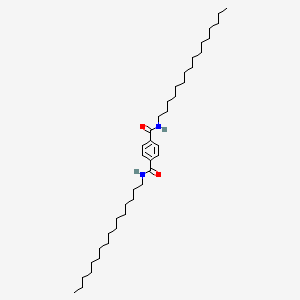

![1H-Pyrido[2,3-b]indole, 4-methyl-2-phenyl-](/img/structure/B14655432.png)

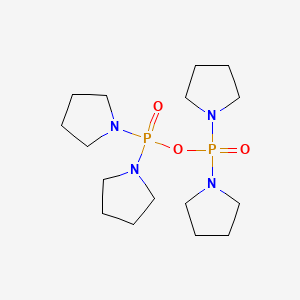
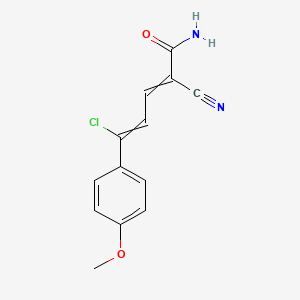

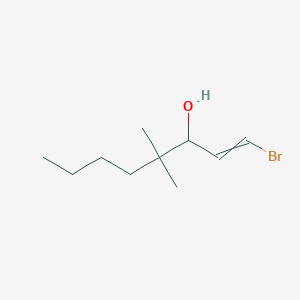
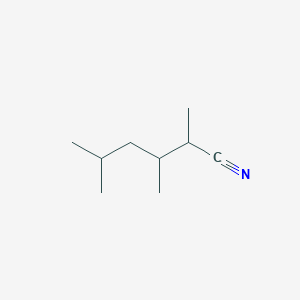
![dimethyl (2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioate](/img/structure/B14655473.png)
